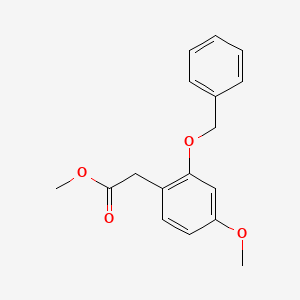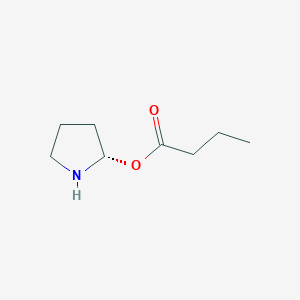
(2S)-Pyrrolidin-2-yl butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-Pyrrolidin-2-yl butanoate is an organic compound that belongs to the class of esters It is characterized by a pyrrolidine ring attached to a butanoate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-Pyrrolidin-2-yl butanoate typically involves the esterification of (2S)-pyrrolidine-2-carboxylic acid with butanoic acid. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-Pyrrolidin-2-yl butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2S)-Pyrrolidin-2-yl butanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2S)-Pyrrolidin-2-yl butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active pyrrolidine moiety, which can then interact with biological targets. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (2S)-Pyrrolidin-2-yl acetate
- (2S)-Pyrrolidin-2-yl propanoate
- (2S)-Pyrrolidin-2-yl pentanoate
Uniqueness
(2S)-Pyrrolidin-2-yl butanoate is unique due to its specific ester group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
221911-70-2 |
|---|---|
Fórmula molecular |
C8H15NO2 |
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
[(2S)-pyrrolidin-2-yl] butanoate |
InChI |
InChI=1S/C8H15NO2/c1-2-4-8(10)11-7-5-3-6-9-7/h7,9H,2-6H2,1H3/t7-/m0/s1 |
Clave InChI |
CYKHFITVGCMPEC-ZETCQYMHSA-N |
SMILES isomérico |
CCCC(=O)O[C@H]1CCCN1 |
SMILES canónico |
CCCC(=O)OC1CCCN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


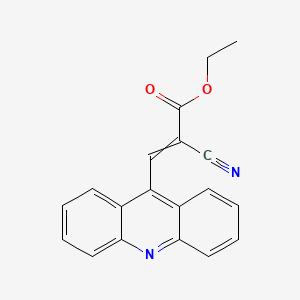
![2,2',2''-(Benzene-1,3,5-triyl)tris{5-[4-(hexyloxy)phenyl]-1,3,4-oxadiazole}](/img/structure/B14257431.png)
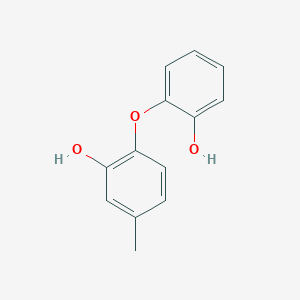
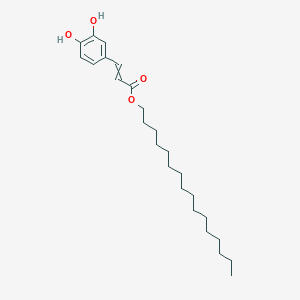
![1-[(2-Methylnaphthalen-1-yl)methyl]-1H-pyrrole](/img/structure/B14257440.png)
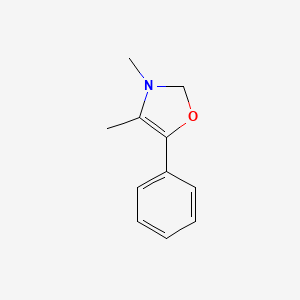
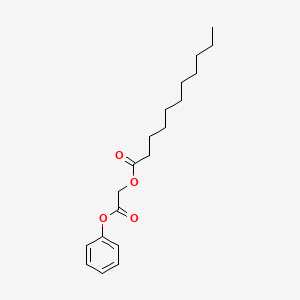
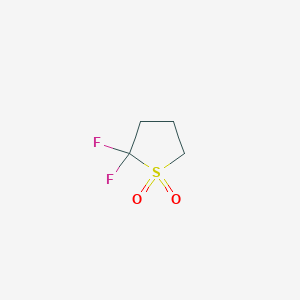
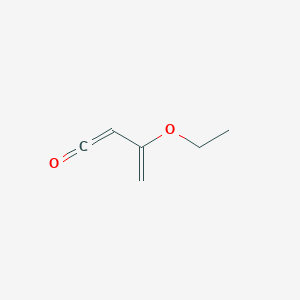

![Acetamide, N-[2-[(2-aminophenyl)ethynyl]phenyl]-2,2,2-trifluoro-](/img/structure/B14257459.png)
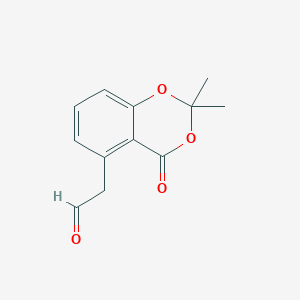
![4-[2-(4-Fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methylpyridine](/img/structure/B14257474.png)
